4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Biological Activity
4-(tert-butyl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic compound belonging to the class of pyrazolopyrimidines. Its unique structure, characterized by a pyrazolo[3,4-d]pyrimidine core and multiple functional groups, suggests potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula for this compound is C18H21N5O4, with a molecular weight of approximately 371.39 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biochemical pathways. The presence of the pyrazolo[3,4-d]pyrimidine core allows for interaction with various molecular targets, leading to disruption in cell proliferation and survival mechanisms.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
These values indicate that the compound has comparable efficacy to established chemotherapeutics such as doxorubicin and 5-fluorouracil.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. It has been observed to inhibit the growth of various bacterial strains, enhancing its potential as a therapeutic agent in infectious diseases.
Case Studies
- Study on MCF-7 Cell Line : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed significant inhibition of cell proliferation with an IC50 value of 5.85 µM. Flow cytometry analysis indicated an increase in apoptosis rates, suggesting that the compound induces programmed cell death in cancer cells .
- A549 Cell Line Evaluation : Another study focused on A549 lung cancer cells demonstrated an IC50 value of 3.0 µM for the compound, showcasing its potency. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight that modifications in the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity. For instance, variations in substituents on the benzamide moiety can enhance or diminish anticancer effects, indicating that careful structural optimization is crucial for developing more potent derivatives.
Properties
IUPAC Name |
4-tert-butyl-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-19(2,3)14-9-7-13(8-10-14)17(26)23-24-12-21-16-15(18(24)27)11-22-25(16)20(4,5)6/h7-12H,1-6H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAENQJCEFGWJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.